7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzopyran ring system substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzopyran ring system.
Introduction of Substituents: Chlorine and fluorine atoms are introduced into the benzopyran ring through electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group through a reaction between the benzopyran derivative and an amine, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or aminated compounds.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine: Known for its potential anticancer properties.
7-chloro-4-aminoquinoline derivatives: Studied for their antimicrobial and antimalarial activities.
Uniqueness
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-10-2-1-9-7-14(22-16(21)13(9)8-10)15(20)19-12-5-3-11(18)4-6-12/h1-6,8,14H,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREAESQCOYAFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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